

# An In-depth Technical Guide to 3-Chlorooctane: Synthesis, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chlorooctane

Cat. No.: B074152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorooctane** (CAS No. 1117-79-9), a secondary alkyl halide. The document details its historical context, a robust experimental protocol for its synthesis from 3-octanol, a thorough compilation of its physicochemical and spectroscopic properties, and a discussion of its applications in organic synthesis, particularly as a precursor for more complex molecules relevant to research and drug development.

## Historical Context and Discovery

The specific discovery of **3-Chlorooctane** is not well-documented with a singular date or attributed to a specific researcher. Its history is intrinsically linked to the broader development of synthetic organic chemistry in the 19th century. During this era, systematic methods for the formation of carbon-halogen bonds were established, enabling the conversion of readily available starting materials like alkanes and alcohols into alkyl halides.

Key methodologies that emerged during this period and are relevant to the synthesis of **3-Chlorooctane** include:

- Conversion of Alcohols to Alkyl Halides: This became a reliable and versatile method for introducing a halogen into an organic molecule. The use of reagents like hydrogen halides and, later, thionyl chloride, allowed for the controlled replacement of a hydroxyl group with a chlorine atom.

- Hydrohalogenation of Alkenes: The addition of hydrogen halides across the double bond of an alkene was another foundational method for preparing haloalkanes.
- Free Radical Halogenation of Alkanes: While less selective for producing a specific isomer like **3-Chlorooctane**, the reaction of alkanes with halogens in the presence of UV light was an early method for producing chlorinated hydrocarbons.

The availability of 3-octanol as a precursor and the establishment of these general synthetic principles allowed for the routine preparation of **3-Chlorooctane**, making it an accessible building block for further chemical synthesis.

## Synthesis of 3-Chlorooctane

The most common and efficient laboratory-scale synthesis of **3-Chlorooctane** involves the nucleophilic substitution of the hydroxyl group in 3-octanol using a chlorinating agent. Thionyl chloride ( $\text{SOCl}_2$ ) is a preferred reagent for this transformation as it produces gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies the purification of the final product. The reaction proceeds via an  $\text{S}_{\text{n}}2$ -like mechanism.

## Experimental Protocol: Synthesis of 3-Chlorooctane from 3-Octanol

Objective: To synthesize **3-Chlorooctane** by reacting 3-octanol with thionyl chloride.

### Materials:

- 3-octanol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine (optional, as a base to neutralize  $\text{HCl}$ )
- Diethyl ether (anhydrous)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine (saturated  $\text{NaCl}$  solution)

- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with  $CaCl_2$ )
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

**Procedure:**

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-octanol (1 equivalent) in anhydrous diethyl ether. If using, add pyridine (1.1 equivalents). Cool the flask in an ice bath.
- Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of 3-octanol over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC).
- Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with

brine. Caution: The bicarbonate wash may produce CO<sub>2</sub>, so vent the separatory funnel frequently.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: Purify the crude **3-Chlorooctane** by fractional distillation under reduced pressure to obtain the pure product.

## Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of **3-Chlorooctane**.

**Table 1: Physical and Chemical Properties of 3-Chlorooctane**

| Property          | Value                             | Reference(s) |
|-------------------|-----------------------------------|--------------|
| CAS Number        | 1117-79-9                         | [1][2][3]    |
| Molecular Formula | C <sub>8</sub> H <sub>17</sub> Cl | [1][2][3]    |
| Molecular Weight  | 148.674 g/mol                     | [1][2][3]    |
| Appearance        | Colorless liquid                  |              |
| Boiling Point     | 173.4 °C at 760 mmHg              |              |
| Density           | 0.862 g/cm <sup>3</sup>           |              |
| Refractive Index  | 1.423                             |              |
| Flash Point       | 52.5 °C                           |              |
| Melting Point     | -41.9 °C (estimate)               |              |
| Vapor Pressure    | 1.69 mmHg at 25 °C                |              |

**Table 2: Spectroscopic Data for 3-Chlorooctane**

| Spectroscopy Type          | Key Peaks/Signals   | Reference(s)        |
|----------------------------|---|---------------------|
| <sup>1</sup> H NMR         | Data available on SpectraBase   | <a href="#">[4]</a> |
| <sup>13</sup> C NMR        | Predicted data available on SpectraBase   | <a href="#">[5]</a> |
| Mass Spectrometry (EI)     | Key fragments (m/z): 91, 69, 43, 41, 55, 29, 27   | <a href="#">[1]</a> |
| Infrared (IR) Spectroscopy | Key absorptions (cm <sup>-1</sup> ):<br>~2960, ~2930, ~2870 (C-H stretch), ~1460 (C-H bend),<br>~680 (C-Cl stretch) | <a href="#">[2]</a> |

## Applications in Research and Development

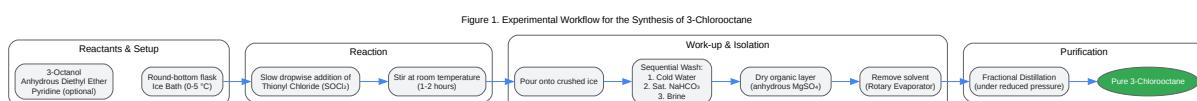
**3-Chlorooctane** is primarily utilized as a chemical intermediate in organic synthesis. Its utility stems from the reactivity of the C-Cl bond, which can participate in a variety of nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups through reaction with various nucleophiles. This makes **3-Chlorooctane** a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates. For example, it can be used to introduce an octyl group at a specific position in a target molecule.
- Synthesis of Heterocyclic Compounds: A notable application is in the synthesis of sulfur-containing heterocycles. For instance, a derivative of **3-Chlorooctane**, **3-Chlorooctane-1-thiol**, is a prime candidate for intramolecular cyclization.[\[6\]](#)[\[7\]](#) The thiol group can be deprotonated to form a nucleophilic thiolate, which then attacks the carbon bearing the chlorine atom in an intramolecular S<sub>n</sub>2 reaction to form a substituted tetrahydrothiophene ring.[\[7\]](#) Tetrahydrothiophene and its derivatives are important structural motifs in medicinal chemistry.
- Organometallic Chemistry: Alkyl halides like **3-Chlorooctane** can be used to prepare organometallic reagents, such as Grignard reagents (by reaction with magnesium), which are powerful tools for forming new carbon-carbon bonds.

Due to its simple structure and clear reactivity, **3-Chlorooctane** serves as a valuable model compound and building block for developing and understanding new synthetic methodologies.

## Mandatory Visualizations

### Synthesis Workflow Diagram

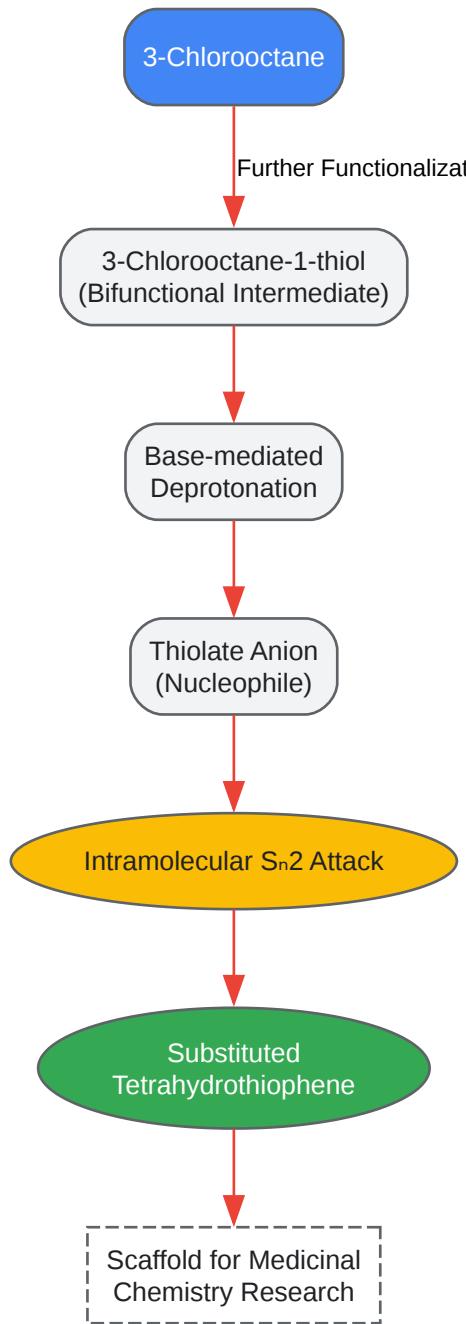


[Click to download full resolution via product page](#)

Figure 1. Experimental Workflow for the Synthesis of **3-Chlorooctane**

## Logical Relationship: Application in Heterocycle Synthesis

Figure 2. Logical Pathway from 3-Chlorooctane to a Heterocyclic Scaffold

[Click to download full resolution via product page](#)Figure 2. Logical Pathway from **3-Chlorooctane** to a Heterocyclic Scaffold**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Octane, 3-chloro- [webbook.nist.gov]
- 2. Octane, 3-chloro- [webbook.nist.gov]
- 3. Octane, 3-chloro- [webbook.nist.gov]
- 4. 3-Chlorooctane | C8H17Cl | CID 33575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chlorooctane: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074152#discovery-and-history-of-3-chlorooctane]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)